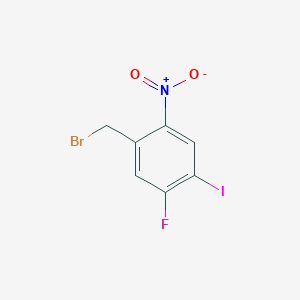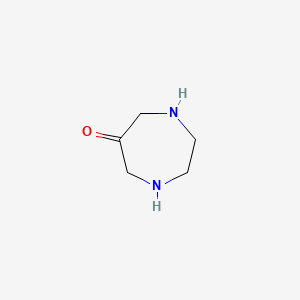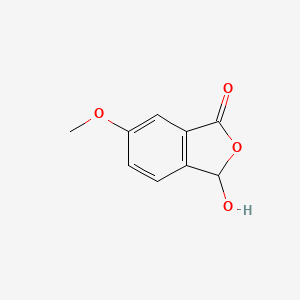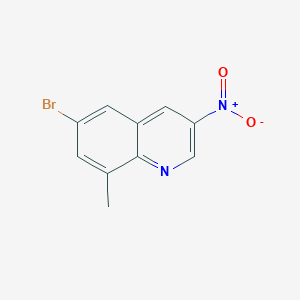
6-Bromo-8-methyl-3-nitroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-8-methyl-3-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-methyl-3-nitroquinoline typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination of 8-methylquinoline followed by nitration. The reaction conditions often involve:
Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Nitration: Using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Material Preparation: Ensuring high purity of starting materials.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration.
Purification: Using techniques like recrystallization, chromatography, or distillation to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-8-methyl-3-nitroquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas for catalytic hydrogenation.
Oxidation: Potassium permanganate in acidic or basic medium for oxidation.
Major Products
Substitution: Formation of 6-substituted-8-methyl-3-nitroquinoline derivatives.
Reduction: Formation of 6-Bromo-8-methyl-3-aminoquinoline.
Oxidation: Formation of 6-Bromo-8-carboxy-3-nitroquinoline.
Aplicaciones Científicas De Investigación
6-Bromo-8-methyl-3-nitroquinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Bromo-8-methyl-3-nitroquinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and methyl groups may influence the compound’s binding affinity and specificity towards its targets.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-8-methylquinoline: Lacks the nitro group, which may result in different reactivity and biological activity.
8-Methyl-3-nitroquinoline: Lacks the bromine atom, affecting its chemical properties and applications.
6-Bromo-3-nitroquinoline: Lacks the methyl group, which can influence its solubility and reactivity.
Uniqueness
6-Bromo-8-methyl-3-nitroquinoline is unique due to the combined presence of bromine, methyl, and nitro groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C10H7BrN2O2 |
|---|---|
Peso molecular |
267.08 g/mol |
Nombre IUPAC |
6-bromo-8-methyl-3-nitroquinoline |
InChI |
InChI=1S/C10H7BrN2O2/c1-6-2-8(11)3-7-4-9(13(14)15)5-12-10(6)7/h2-5H,1H3 |
Clave InChI |
UIGWLEKHEJKVED-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=CC(=CN=C12)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Bromo-N-[2-(thiomorpholin-4-yl)ethyl]propanamide](/img/structure/B12853534.png)


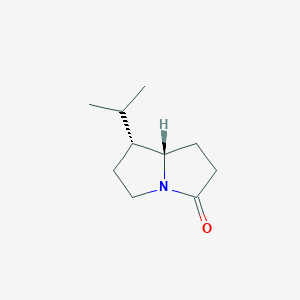
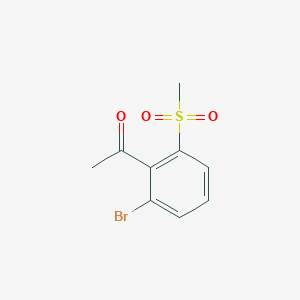
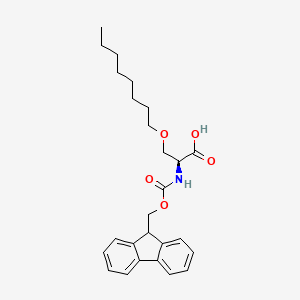

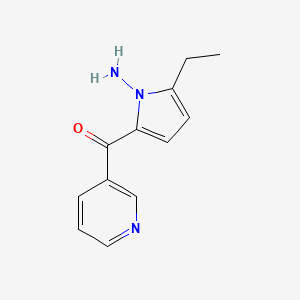
![6-Ethyl-7-imino-2,4-dimethyl-6,7-dihydrooxazolo[5,4-d]pyrimidine-5(4H)-thione](/img/structure/B12853585.png)
